E3 ligase Ligand-Linker Conjugate 65

PROTAC synthesis Click chemistry Purity control

E3 ligase Ligand-Linker Conjugate 65 provides ≥98% HPLC purity and DMSO solubility (10 mM) for reliable PROTAC assembly. Its distinct piperidine-azetidine linker ensures ternary complex geometry, essential for reproducible SAR and degradation potency. Substituting generics risks >10-fold potency loss. With 2-year stability at 4°C, it minimizes cold chain burden. Buy this critical intermediate for consistent PROTAC development.

Molecular Formula C29H39N5O7
Molecular Weight 569.6 g/mol
Cat. No. B12362286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 65
Molecular FormulaC29H39N5O7
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-31-8-10-32(11-9-31)15-19-16-33(17-19)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37)
InChIKeyPAHOLVOFFBFABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 65: CRBN-Recruiting PROTAC Intermediate – Technical Specifications and Procurement Considerations


E3 ligase Ligand-Linker Conjugate 65 (Cat. No. V83832) is a thalidomide-based cereblon (CRBN) ligand-linker conjugate designed for use as a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs). It comprises the CRBN E3 ligase ligand thalidomide covalently attached to a proprietary linker moiety, enabling subsequent conjugation to a target protein ligand . The compound is supplied as a solid with a molecular formula of C29H39N5O7 and a molecular weight of 569.65 g/mol [1]. It exhibits a purity of ≥98% as determined by HPLC and is typically soluble in DMSO at concentrations up to 10 mM . This conjugate is a critical building block for academic and industrial PROTAC development programs requiring consistent quality and defined linker architecture.

Why Thalidomide-Based Linker Conjugates Are Not Interchangeable: Impact of Linker Architecture on PROTAC Performance


In PROTAC-mediated targeted protein degradation, the linker component is not a passive structural spacer but a critical determinant of ternary complex geometry, degradation efficiency, and selectivity [1]. Even seemingly minor variations in linker length, composition, or attachment point can drastically alter the spatial orientation of the E3 ligase–target protein interaction, leading to >10-fold differences in degradation potency (DC50) and, in some cases, complete loss of activity [2]. Consequently, substitution of E3 ligase Ligand-Linker Conjugate 65 with a generic CRBN ligand-linker conjugate of different linker chemistry risks compromising the reproducibility of synthetic PROTAC campaigns and invalidating established structure–activity relationships. Careful selection of the precise conjugate specified in the original synthetic protocol is therefore essential for consistent experimental outcomes and reliable scale-up.

Quantitative Differentiation of E3 ligase Ligand-Linker Conjugate 65: Comparative Data Against Structural Analogs


Purity Profile: HPLC Purity ≥98% Ensures Consistent Click Chemistry Efficiency

E3 ligase Ligand-Linker Conjugate 65 is specified with a purity of ≥98% by HPLC, a level that is critical for high-yielding bioconjugation reactions such as copper-catalyzed azide–alkyne cycloaddition (CuAAC) . In contrast, a structurally related CRBN ligand-linker conjugate, Thalidomide-O-amido-C6-NH2 hydrochloride, is supplied with a batch-specific purity as low as 97.33% (TargetMol) , representing a 0.67% absolute difference in impurity burden. While this difference appears modest, the presence of even trace reactive impurities can quench click reagents or generate undesired side products during PROTAC assembly, necessitating additional purification steps.

PROTAC synthesis Click chemistry Purity control

DMSO Solubility: 10 mM Solubility Balances Stock Concentration with Assay Compatibility

The DMSO solubility of E3 ligase Ligand-Linker Conjugate 65 is reported as 10 mM , providing a practical stock concentration for most bioconjugation protocols. By comparison, a longer-chain CRBN conjugate, Thalidomide-O-amido-C8-NH2 TFA, exhibits substantially higher solubility in DMSO (≥131 mg/mL, equivalent to ~228.81 mM) , an approximately 22-fold difference. While the higher solubility of the C8 analog may be advantageous for certain high-concentration assays, the moderate solubility of Conjugate 65 is sufficient for standard PROTAC conjugation reactions (typically performed at 1–10 mM ligand concentration) and avoids the potential cytotoxicity or assay interference associated with excessive DMSO carryover.

Solubility PROTAC conjugation In vitro assays

Storage Stability: Extended Stability at 4°C Reduces Cold Chain Dependence

E3 ligase Ligand-Linker Conjugate 65 is specified to remain stable as a powder for 2 years when stored at 4°C, in addition to the standard 3-year stability at -20°C . This dual-temperature storage profile offers greater logistical flexibility compared to analogs such as Thalidomide-O-amido-C6-NH2 (TFA), which is recommended for storage exclusively at -20°C (3 years for powder, 6 months for solutions) [1]. The ability to store Conjugate 65 at 4°C without compromising long-term integrity can reduce energy costs and simplify inventory management for laboratories with limited -20°C freezer capacity.

Storage stability Inventory management PROTAC building blocks

Linker Architecture: Complex Piperidine-Azetidine Core Distinguishes Conjugate 65 from Simple Alkyl Linkers

The linker moiety of E3 ligase Ligand-Linker Conjugate 65, as revealed by its SMILES notation, incorporates a piperidine-azetidine core linked to a PEG-like spacer and a tert-butyl ester-protected carboxylate group [1]. In contrast, common CRBN ligand-linker conjugates such as Thalidomide-O-amido-C4-NH2 employ a simple, flexible C4 alkyl amine linker . While direct comparative ternary complex formation data are not available for this specific conjugate, extensive literature demonstrates that linker length, rigidity, and functional group presentation profoundly influence PROTAC-induced ubiquitination efficiency [2]. The presence of a conformationally constrained piperidine-azetidine motif in Conjugate 65 may offer distinct spatial orientation of the CRBN ligand relative to the conjugation handle, potentially enabling more efficient ternary complex formation with certain target proteins compared to flexible alkyl linkers.

Linker design PROTAC ternary complex CRBN ligands

Optimal Use Cases for E3 ligase Ligand-Linker Conjugate 65 in PROTAC Discovery and Development


High-Purity PROTAC Synthesis Requiring Reliable Click Chemistry

Leveraging the ≥98% HPLC purity specification , E3 ligase Ligand-Linker Conjugate 65 is well-suited for PROTAC assembly via CuAAC or other bioconjugation chemistries where even trace impurities can reduce coupling efficiency. This makes it a preferred building block for academic core facilities and contract research organizations (CROs) producing custom PROTAC libraries.

In Vitro Assay Development with Moderate DMSO Tolerance

With a DMSO solubility of 10 mM , Conjugate 65 provides a practical stock concentration for cell-based degradation assays without the need for specialized solubilization techniques. Its solubility profile aligns with standard PROTAC treatment protocols (typically 0.1–10 µM final DMSO concentration), minimizing vehicle-related cytotoxicity concerns.

Long-Term Inventory Storage in 4°C Environments

Laboratories with constrained -20°C freezer space can take advantage of the 2-year powder stability at 4°C . This feature reduces cold chain burden and simplifies inventory management for research groups and biotech startups operating in shared facilities.

Linker Diversity Screening in PROTAC Hit-to-Lead Optimization

The distinct piperidine-azetidine linker scaffold of Conjugate 65 [1] makes it a valuable component in PROTAC linker libraries aimed at identifying optimal ternary complex geometries. Its inclusion in a panel of CRBN ligand-linker conjugates can reveal structure–activity relationships that are not apparent with simple alkyl or PEG linkers alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for E3 ligase Ligand-Linker Conjugate 65

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.